![molecular formula C11H16O4 B1260449 (1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B1260449.png)

(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

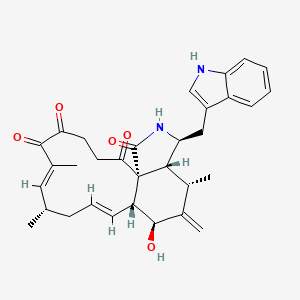

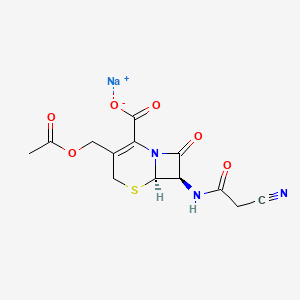

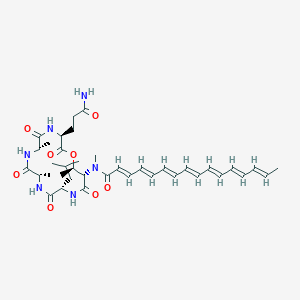

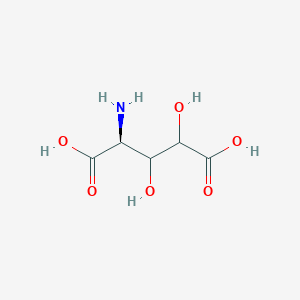

(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol is a naturally occurring polyketide compound isolated from the fungus Alternaria brassicicola. It is known for its unique structure, which includes an eleven-carbon chain with two epoxides and six stereogenic centers . This compound has garnered significant attention due to its ability to inhibit histone deacetylases (HDACs), making it a potential candidate for therapeutic applications, particularly in cancer treatment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol can be synthesized through a series of chemical reactions involving polyketide synthase enzymes. The biosynthesis involves the incorporation of acetate units into a growing polyketide chain, followed by cyclization and epoxidation to form the final structure . The key steps include:

Polyketide Chain Formation: The initial step involves the formation of a linear polyketide chain through the action of polyketide synthase enzymes.

Cyclization and Epoxidation: The linear chain undergoes cyclization and epoxidation to form the characteristic epoxide rings of depudecin.

Industrial Production Methods: Industrial production of depudecin typically involves the fermentation of the fungus Alternaria brassicicola under controlled conditions. The fermentation broth is then extracted and purified to isolate depudecin . Advances in biotechnology have enabled the optimization of fermentation conditions to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: (1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.

Reduction: Reduction of depudecin can lead to the formation of alcohols.

Substitution: this compound can undergo substitution reactions, particularly at the epoxide rings, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions at the epoxide rings.

Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol has a wide range of scientific research applications, including:

Wirkmechanismus

(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol exerts its effects primarily through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression . By inhibiting HDACs, depudecin promotes histone acetylation, resulting in relaxed chromatin structure and increased gene expression . This mechanism is particularly relevant in cancer therapy, where depudecin can reactivate tumor suppressor genes and induce cell cycle arrest and apoptosis .

Vergleich Mit ähnlichen Verbindungen

(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol is unique among HDAC inhibitors due to its natural origin and distinct chemical structure. Similar compounds include:

Trichostatin A: A well-known HDAC inhibitor with a different chemical structure but similar mechanism of action.

Vorinostat: A synthetic HDAC inhibitor used in cancer therapy.

Romidepsin: Another natural HDAC inhibitor with a cyclic peptide structure.

This compound’s uniqueness lies in its polyketide structure and the presence of multiple stereogenic centers, which contribute to its specific interactions with HDACs .

Eigenschaften

Molekularformel |

C11H16O4 |

|---|---|

Molekulargewicht |

212.24 g/mol |

IUPAC-Name |

(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol |

InChI |

InChI=1S/C11H16O4/c1-3-7(13)11-9(15-11)5-4-8-10(14-8)6(2)12/h3-13H,1H2,2H3/b5-4+/t6-,7-,8+,9+,10-,11+/m1/s1 |

InChI-Schlüssel |

DLVJMFOLJOOWFS-VJIFSZOSSA-N |

Isomerische SMILES |

C[C@H]([C@@H]1[C@@H](O1)/C=C/[C@H]2[C@@H](O2)[C@@H](C=C)O)O |

Kanonische SMILES |

CC(C1C(O1)C=CC2C(O2)C(C=C)O)O |

Synonyme |

depudecin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1260372.png)

![2-[[4-(2-Phenoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260374.png)

![2-Amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one](/img/structure/B1260375.png)

![5-Methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-amine](/img/structure/B1260385.png)

![(1S,2R,5Z,10R,11S,12R,16S)-2-hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one](/img/structure/B1260389.png)

![2-[[4-(5-Chloro-2-ethoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260390.png)